Isotopic Purity and Mass Shift: +11 Da Differentiation from Unlabeled Analyte
2,2',6-Trichloro bisphenol A-d11 achieves a nominal mass shift of +11 Da relative to the unlabeled 2,2',6-trichloro bisphenol A (MW 331.62 g/mol) due to substitution of eleven hydrogen atoms with deuterium . This 11 Da separation ensures complete baseline resolution between the internal standard and analyte signals in low-resolution mass spectrometers (e.g., single quadrupole, QQQ), eliminating isotopic crosstalk that can occur with fewer deuterium substitutions (e.g., d4 or d6 labels) when natural abundance 37Cl and 13C isotopes of the analyte contribute to the internal standard channel. Vendor-certified purity for 2,2',6-trichloro bisphenol A-d11 is ≥98% , exceeding the minimum purity (≥95%) typically required for internal standard certification in validated bioanalytical methods per FDA and EMA guidance.
| Evidence Dimension | Deuterium substitution and isotopic purity |
|---|---|
| Target Compound Data | 2,2',6-Trichloro bisphenol A-d11: 11 deuterium atoms, MW 342.69 g/mol, purity ≥98% |
| Comparator Or Baseline | Unlabeled 2,2',6-trichloro bisphenol A: 0 deuterium atoms, MW 331.62 g/mol; BPA-d16 (comparator internal standard): 16 deuterium atoms, purity typically 98 atom% D |
| Quantified Difference | +11 Da mass shift (d11 vs. unlabeled); +2 Da mass shift relative to BPA-d16 when analyzing 2,2',6-trichloro BPA (MW difference: 342.69 - 331.62 = 11.07 Da) |
| Conditions | Calculated from molecular formula; purity specified per Certificate of Analysis |
Why This Matters
The +11 Da mass shift provides unambiguous chromatographic separation and mass spectral differentiation, reducing quantitative bias from isotopic interference and enabling more accurate low-concentration quantification in complex matrices.
